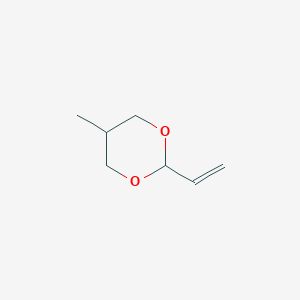
2-Vinyl-5-methyl-1,3-dioxane
Cat. No. B8513222
M. Wt: 128.17 g/mol
InChI Key: IMBQFRVNELCSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04024159
Procedure details


For the sake of comparison, a mixture of 0.5 mole 1,3-propanediol and 0.55 mole acrolein were reacted at 50° C in the presence of 0.3 g. p-toluenesulfonic acid. Layers did not separate until the reaction mixture was cooled to 26° C. The mixture gave 18 g. of an aqueous layer which contained about 40% diol, 21% acrolein, 10% 2-vinyl-1,3-dioxane and 25% water. The acetal layer of 49 g. contained 63% 2-vinyl-1,3-dioxane, 23% acrolein, 8% diol and 5% water, conversion to acetal was about 60% which represents only a negligible increase over equilibrium conversion.
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
acrolein
Quantity
0.55 mol
Type
reactant
Reaction Step Five


[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten


Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers


|
REACTION_CXSMILES
|
C(O)CCO.C(C=C)=O.[C:10]1([CH3:20])[CH:15]=CC(S(O)(=O)=O)=C[CH:11]=1.[CH:21]([CH:23]1[O:28]CCC[O:24]1)=[CH2:22]>O>[CH:21]([CH:23]1[O:28][CH2:11][CH:10]([CH3:20])[CH2:15][O:24]1)=[CH2:22]
|
Inputs


Step One
[Compound]
|
Name
|
diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
acetal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
|
Name
|
acrolein
|
|
Quantity
|
0.55 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Seven
[Compound]
|
Name
|
diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
acrolein
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1OCCCO1
|
Step Ten
[Compound]
|
Name
|
acetal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1OCCCO1
|
Step Twelve
|
Name
|
acrolein
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
26 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted at 50° C in the presence of 0.3 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Layers did not separate until the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture gave 18 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a negligible increase over equilibrium conversion
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=C)C1OCC(CO1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
